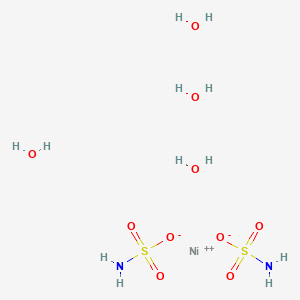

Nickel(II) sulfamate tetrahydrate

Overview

Description

Nickel(II) sulfamate tetrahydrate, also known as NiSO4•4H2O, is a chemical compound belonging to the family of sulfamates. It is a white, odorless, and crystalline solid, with a melting point of approximately 140°C (284°F). This compound is a complex metal salt, and its applications range from industrial uses to biomedical research. In

Scientific Research Applications

Catalysis : Nickel(II) immobilized on EDTA-modified Fe3O4@SiO2 nanospheres has been shown to effectively catalyze the arylation reaction of nitrogen nucleophiles. This enables efficient amination of heteroaryl carbamates and sulfamates without external ligands (Inaloo et al., 2020).

Biomedical Applications : A Nickel(II) salen sulfadiazine complex demonstrates promising antimicrobial and anticancer properties against various bacteria and cancer cells (Kirubavathy et al., 2016).

Material Synthesis : Sonochemical synthesis of nickel and cobalt sulfide nanoparticles offers a low-cost, environmentally friendly method for producing materials for solar cells, supercapacitors, catalysts, and electrode materials (Kristl et al., 2017).

Magnetic and Optical Properties : NiS2 nanostructures synthesized from nickel(II) show weak ferromagnetic behavior at room temperature and potential applications in photoluminescence and magnetic sensing due to a protective layer of nickel and sulfate ions (Akbarzadeh et al., 2014).

Electrochemistry : Studies have shown that anion additives in nickel-cobalt alloy electrodeposition from sulfamate electrolyte improve the structure's stability and high-temperature oxidation rate, enabling low-internal-stress coatings (Golodnitsky et al., 2002).

Nanoparticle Formation : [Bis(salicylidene)nickel(II)] is a useful precursor for preparing nickel sulfides nanoparticles with an average size of 20 nm, displaying paramagnetism due to size effect (Salavati‐Niasari et al., 2009).

Electrocatalysis : Nickel sulfide films created by Atomic Layer Deposition (ALD) show promising performance as water-compatible electrocatalysts for hydrogen evolution (Çimen et al., 2016).

Nickel Recovery : Electrochemical recovery of nickel from nickel sulfamate plating effluents has been achieved with a high average charge yield, despite decreases in catholyte pH below 2.5 (Hankin & Kelsall, 2011).

Safety and Hazards

Nickel(II) sulfamate tetrahydrate is classified as harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Mechanism of Action

Target of Action

Nickel(II) sulfamate tetrahydrate is primarily used as a biochemical assay reagent . It is a type of biological material or organic compound that is widely used in life science research . .

Mode of Action

As a biochemical assay reagent, it may interact with various biological targets to facilitate certain biochemical reactions

Biochemical Pathways

As a biochemical assay reagent, it may be involved in various biochemical pathways depending on the specific assay .

Result of Action

As a biochemical assay reagent, its effects would depend on the specific assay and biological targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at 4°C in a sealed container, away from moisture, to maintain its stability . The specific environmental conditions required for its action and efficacy would depend on the specific assay and biological targets.

properties

IUPAC Name |

nickel(2+);disulfamate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRHHNYLWVQULI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2NiO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124594-15-6 | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124594156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

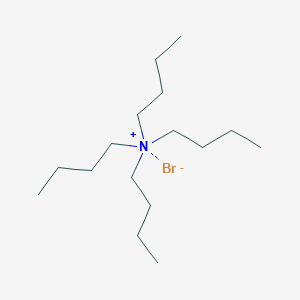

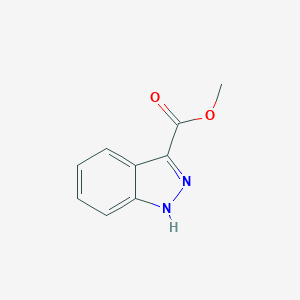

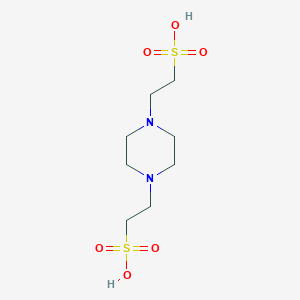

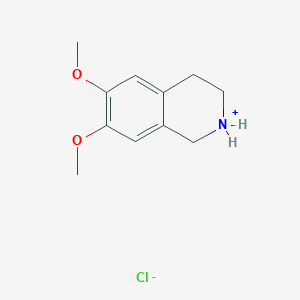

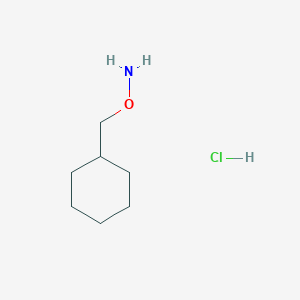

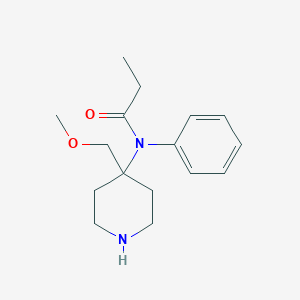

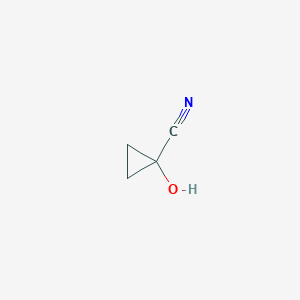

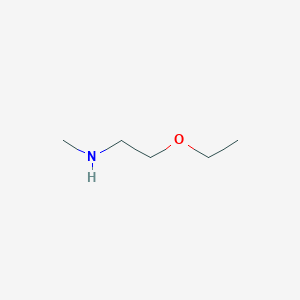

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)